2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring and a chlorine atom attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives .
Scientific Research Applications
2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and chlorine atom play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxyphenylacetic Acid: This compound has a similar benzyloxy group but differs in the position of the carboxylic acid group.
4-Chlorobenzoic Acid: This compound shares the chlorobenzoic acid moiety but lacks the benzyloxy group.
Phenylboronic Acid: This compound contains a phenyl group and boronic acid moiety, which can be used in similar coupling reactions.
Uniqueness
2-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-16-9-10-18(20(22)23)19(12-16)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHNKSYNYSUJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692236 |
Source
|
Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-78-8 |
Source
|
Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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